molecular formula C8H7N3O2 B1456963 6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1095822-86-8

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No. B1456963
M. Wt: 177.16 g/mol
InChI Key: REYKGBWXYPDCBV-UHFFFAOYSA-N
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Description

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a chemical compound with the linear formula C9H9N3O2 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O2/c1-5-3-6-7(9(13)14-2)10-4-11-8(6)12-5/h3-4H,1-2H3,(H,10,11,12) . This indicates that the compound has a pyrrolopyrimidine core with a methyl group at the 6-position and a carboxylic acid group at the 4-position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 191.19 . It is a pale-yellow to yellow-brown solid . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Properties

  • Fungicidal Properties : A study by Tumkevičius, Urbonas, and Vainilavicius (2000) described the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, revealing fungicidal properties in the synthesized derivatives (Tumkevičius, Urbonas, & Vainilavicius, 2000).

  • Synthesis of Derivatives : Research by Kim and Santilli (1969) involved preparing 5-hydroxy-7-alkyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles and ethyl esters, highlighting methods for methylating, acetylating, and tosylating the hydroxy group of pyrrolo[2,3-d]pyrimidines (Kim & Santilli, 1969).

  • Novel Heterocyclic Systems : A 2019 study by Muzychka et al. developed a method for synthesizing methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate, indicating the potential of pyrrolo[2,3-d]pyrimidine derivatives in creating new tricyclic systems (Muzychka et al., 2019).

  • Antitumor Activity : Wang et al. (2013) synthesized a series of 6-substituted pyrrolo[2,3-d]pyrimidines, demonstrating their potential in targeted antitumor agents through specific cellular uptake and inhibition of purine nucleotide biosynthesis (Wang et al., 2013).

  • Dual Inhibitor Synthesis : Research by Gangjee et al. (2000) focused on synthesizing a compound as a dual inhibitor of thymidylate synthase and dihydrofolate reductase, showcasing the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives (Gangjee, Yu, & McGuire, 2000).

Safety And Hazards

The compound is associated with hazard statements H302 and H317 . This indicates that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-5-6(8(12)13)9-3-10-7(5)11-4/h2-3H,1H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYKGBWXYPDCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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